molecular formula C₁₄H₁₅N₃ B1145916 Methyl Varenicline CAS No. 1333145-89-3

Methyl Varenicline

カタログ番号 B1145916
CAS番号: 1333145-89-3
分子量: 225.29
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl Varenicline, also known as 2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino [4,5-g]quinoxaline , is a derivative of Varenicline . Varenicline is a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .


Molecular Structure Analysis

The molecular formula of Methyl Varenicline is C14H15N3 and its molecular weight is 225.289 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .


Chemical Reactions Analysis

Varenicline’s metabolism is limited (<10%). Most of the active compound is excreted by the kidneys (81%). A minor amount of varenicline is glucuronidated, oxidated, N-formylated, as well as conjugated to form a hexose .

科学的研究の応用

Treatment of Alcohol Dependence

Methyl Varenicline has been used in the treatment of alcohol dependence . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Methyl Varenicline significantly reduced alcohol-related outcomes compared with placebo . This includes improvements in the percentage of abstinent days, drinks per day, drinks per drinking day, and craving .

Treatment of Nicotine Addiction

Methyl Varenicline is a partial nicotinic acetylcholine receptor agonist, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It is the most efficacious monotherapy for increasing smoking abstinence rates, with proven superiority over sustained-release bupropion, nicotine replacement therapy, and placebo .

Modulation of Dopaminergic Function

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at α4β2* neuronal nicotinic acetylcholine receptors .

Treatment of Withdrawal and Dependency

Methyl Varenicline has been used as an agent for the treatment of withdrawal and dependency . It exhibits a receptor-dependent mode of action, acting as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors .

Safety and Side Effects

Repeated reports of neuropsychiatric and cardiovascular safety concerns against Methyl Varenicline have not been confirmed by meta-analytic findings . Serious side effects were not observed in the Methyl Varenicline or placebo groups .

Pharmacodynamics and Mechanism of Action

Methyl Varenicline is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .

作用機序

Target of Action

Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Methyl Varenicline competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .

Pharmacokinetics

Methyl Varenicline exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .

Result of Action

Methyl Varenicline significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, Methyl Varenicline significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .

Action Environment

The action of Methyl Varenicline can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of Methyl Varenicline can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .

Safety and Hazards

Varenicline has been associated with seizures and some patients who drink while taking the drug may become aggressive or black out . The FDA continues to believe that the drug’s benefits outweigh the risks and the current warnings in the Chantix drug label are appropriate . The risk of serious neuropsychiatric events with Chantix is currently highlighted in the Boxed Warning and Warnings and Precautions section of the physician label and in the patient Medication Guide .

将来の方向性

Most people take varenicline for 12 weeks . Your healthcare provider might prescribe it for longer, if needed . The health benefits of stopping smoking outweigh the cancer risk from the nitrosamine impurity in varenicline .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Methyl Varenicline involves the conversion of 6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A) to Methyl Varenicline (compound B) through a series of chemical reactions.", "Starting Materials": [ "6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A)", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Compound A is reacted with methylamine in methanol to form N-methyl-6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound C).", "Step 2: Compound C is treated with sodium cyanoborohydride in methanol to reduce the imine group and form N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound D).", "Step 3: Compound D is reacted with hydrochloric acid to form the hydrochloride salt of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound E).", "Step 4: Compound E is treated with sodium hydroxide in water to form the free base of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound F).", "Step 5: Compound F is reacted with methyl iodide in ethyl acetate to form the methylated product, Methyl Varenicline (compound B)." ] }

CAS番号

1333145-89-3

製品名

Methyl Varenicline

分子式

C₁₄H₁₅N₃

分子量

225.29

同義語

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。